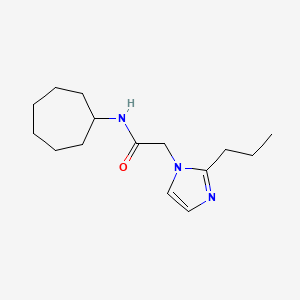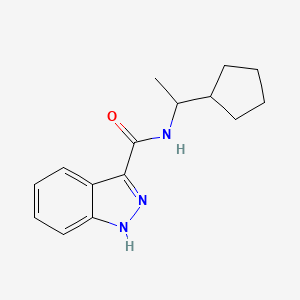
N-cycloheptyl-2-(2-propylimidazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cycloheptyl-2-(2-propylimidazol-1-yl)acetamide, also known as CPI-1205, is a small molecule inhibitor that targets the histone lysine methyltransferase enzyme EZH2. EZH2 is an enzyme that plays a crucial role in the regulation of gene expression and cell differentiation. CPI-1205 has been shown to have potential therapeutic applications in the treatment of cancer and other diseases.
Mécanisme D'action
N-cycloheptyl-2-(2-propylimidazol-1-yl)acetamide works by binding to the catalytic domain of EZH2 and inhibiting its activity. EZH2 is responsible for adding methyl groups to histone proteins, which can lead to the repression of tumor suppressor genes and the promotion of tumor growth. By inhibiting EZH2, N-cycloheptyl-2-(2-propylimidazol-1-yl)acetamide can restore the expression of tumor suppressor genes and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, N-cycloheptyl-2-(2-propylimidazol-1-yl)acetamide has been shown to have other biochemical and physiological effects. For example, N-cycloheptyl-2-(2-propylimidazol-1-yl)acetamide has been shown to inhibit the growth and proliferation of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to therapy. Additionally, N-cycloheptyl-2-(2-propylimidazol-1-yl)acetamide has been shown to modulate the immune response, which may enhance its anti-tumor activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-cycloheptyl-2-(2-propylimidazol-1-yl)acetamide is that it is a potent and selective inhibitor of EZH2, which makes it a useful tool for studying the role of EZH2 in cancer and other diseases. However, one limitation of N-cycloheptyl-2-(2-propylimidazol-1-yl)acetamide is that it has poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for the development of N-cycloheptyl-2-(2-propylimidazol-1-yl)acetamide and other EZH2 inhibitors. One area of interest is the development of combination therapies that target EZH2 and other pathways involved in cancer progression. Additionally, there is interest in exploring the use of EZH2 inhibitors in other diseases, such as inflammatory disorders and cardiovascular disease. Finally, there is ongoing research into the development of more potent and selective EZH2 inhibitors that may have improved therapeutic efficacy.
Méthodes De Synthèse
The synthesis of N-cycloheptyl-2-(2-propylimidazol-1-yl)acetamide involves several steps, starting with the reaction of 2-bromoacetophenone with cycloheptanone to form 2-cycloheptylacetophenone. This intermediate is then reacted with propylimidazole to form the final product, N-cycloheptyl-2-(2-propylimidazol-1-yl)acetamide.
Applications De Recherche Scientifique
N-cycloheptyl-2-(2-propylimidazol-1-yl)acetamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. In these studies, N-cycloheptyl-2-(2-propylimidazol-1-yl)acetamide has been shown to inhibit the growth and proliferation of cancer cells by blocking EZH2 activity. Additionally, N-cycloheptyl-2-(2-propylimidazol-1-yl)acetamide has been shown to enhance the anti-tumor activity of other cancer therapies, such as chemotherapy and immunotherapy.
Propriétés
IUPAC Name |
N-cycloheptyl-2-(2-propylimidazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O/c1-2-7-14-16-10-11-18(14)12-15(19)17-13-8-5-3-4-6-9-13/h10-11,13H,2-9,12H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXALRODBSASGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=CN1CC(=O)NC2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-2-(2-propylimidazol-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Fluoro-4-[(2-oxoquinolin-1-yl)methyl]benzonitrile](/img/structure/B7578200.png)
![4-[[2-(2-Chlorophenyl)sulfanylacetyl]amino]pentanoic acid](/img/structure/B7578201.png)
![4-[[2-[(3-Chlorophenyl)methylsulfanyl]acetyl]amino]pentanoic acid](/img/structure/B7578205.png)
![2-[(3-Methyl-4-nitrophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578213.png)
![2-[(4-Chloro-2-nitrophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578227.png)
![2-[(2,3-Dichlorophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578229.png)
![2-[(2-Fluoro-4-nitrophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578242.png)
![2-[(3-Bromophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578251.png)
![2-[(2-Iodophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578271.png)
![2-[[2-(Trifluoromethyl)phenoxy]methyl]prop-2-enoic acid](/img/structure/B7578272.png)

![5-Methyl-3-[(2-propylimidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7578285.png)
![4-[(2-Propylimidazol-1-yl)methyl]benzoic acid](/img/structure/B7578286.png)
![5-Methyl-3-[(2-propan-2-ylimidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7578293.png)